4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethyl bromoacetate in acetone in the presence of potassium carbonate to form the ethyl ester . The ester is subsequently saponified with sodium hydroxide in aqueous propanol-2, followed by acidolysis to yield the corresponding acid . The final step involves the esterification of the acid with 4-chlorophenoxyacetate using dicyclohexylcarbodiimide (DCC) as the condensing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit inflammatory pathways by blocking the action of pro-inflammatory cytokines . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
- 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino} (phenyl)acetate
- Cyclohexyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Uniqueness
What sets 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate apart from similar compounds is its unique combination of the chromen and chlorophenoxyacetate moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H15ClO5 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H15ClO5/c21-12-4-6-13(7-5-12)24-11-19(22)25-14-8-9-16-15-2-1-3-17(15)20(23)26-18(16)10-14/h4-10H,1-3,11H2 |
InChI Key |
VMRUFRCHGBRWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.